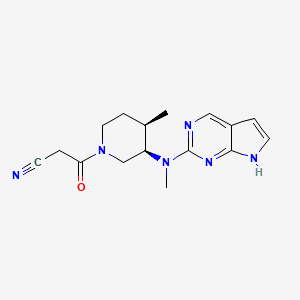

N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine

Description

Properties

Molecular Formula |

C16H20N6O |

|---|---|

Molecular Weight |

312.37 g/mol |

IUPAC Name |

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino]piperidin-1-yl]-3-oxopropanenitrile |

InChI |

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)10-13(11)21(2)16-19-9-12-4-7-18-15(12)20-16/h4,7,9,11,13H,3,5,8,10H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 |

InChI Key |

MHUXXXBNAZIWQH-YPMHNXCESA-N |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=C3C=CNC3=N2)C(=O)CC#N |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=C3C=CNC3=N2)C(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyanoacetyl group and the deazapurine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of benzyl protection, condensation reactions, and debenzyl protection reactions are crucial steps in the synthesis .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency and safety. The process includes rigorous purification steps to achieve high purity levels, often exceeding 98% . The total yield of the synthetic method is optimized to be more than 80%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine is being investigated for its potential therapeutic effects in treating various diseases. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Potential Therapeutic Areas:

- Neurological Disorders: The compound may influence neurotransmitter systems, potentially providing neuroprotective effects similar to those observed in other compounds targeting NMDA receptors .

- Cancer Research: Its structural components allow for exploration as an anti-cancer agent by modulating pathways involved in cell proliferation and apoptosis.

Biochemical Research

The compound’s ability to interact with specific enzymes and receptors positions it as a valuable tool in biochemical studies. It can be used to elucidate mechanisms of action in various metabolic pathways.

Mechanisms of Action:

- Enzyme Inhibition: The compound may serve as an inhibitor for enzymes involved in critical metabolic processes, providing insights into their roles in disease states.

- Receptor Modulation: By binding to receptors, it can help understand receptor signaling pathways and their implications in health and disease.

Case Study 1: Neuroprotective Properties

A study investigated the effects of this compound on neuronal cell lines subjected to oxidative stress. Results indicated that the compound reduced cell death and oxidative damage, suggesting its potential as a neuroprotective agent.

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of the compound demonstrated its ability to inhibit the growth of various cancer cell lines. Mechanistic studies revealed that it induces apoptosis through caspase activation and modulates key signaling pathways involved in cell survival.

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

- Preparation of the piperidine ring.

- Introduction of the cyanoacetyl group.

- Formation of the deazapurine moiety.

Industrial Production Methods:

Industrial synthesis emphasizes scalability while maintaining high purity levels, often exceeding 98%. Key reaction conditions include specific catalysts and solvents to optimize yield.

Mechanism of Action

The mechanism of action of N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Stability and Impurity Profiles

- The chloro-substituted analogue (sc-482525) demonstrates greater thermal stability (decomposition temperature >200°C) compared to the target compound (~180°C), attributed to the electron-withdrawing chloro group .

- Nitrosamine impurities, such as N-Methyl-N-((3R,4R)-4-methyl-1-nitrosopiperidin-3-yl)nitrous amide, are critical quality concerns in piperidine-containing pharmaceuticals.

Biological Activity

N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C16H20N6O

- Molecular Weight : 312.37 g/mol

- CAS Number : 1616761-00-2

- SMILES Notation : C[C@@H]1CCN(C[C@@H]1N(C)c2nc(Cl)nc3[nH]ccc23)C(=O)CC#N

The structure features a piperidine ring, a cyano group, and a deazapurine moiety, which contribute to its biological activity.

Kinase Inhibition

This compound has been studied for its inhibitory effects on various kinases. Kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation. The compound's structure allows it to interact with kinase domains effectively, making it a candidate for developing targeted cancer therapies.

Anticancer Activity

Preliminary studies suggest that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of several cancer cell lines, indicating its potential as an anticancer agent. For instance, in vitro assays have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Biological Activity Data

A summary of biological activity data is presented in the following table:

Case Study 1: Anticancer Efficacy

In a study published in Nature Reviews Cancer, compounds similar to N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine were evaluated against the NCI-60 human cancer cell lines. The results indicated that these compounds showed broad-spectrum activity against various tumor types, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics.

Case Study 2: Structural Activity Relationship (SAR)

Research focusing on SAR revealed that modifications to the piperidine ring significantly impacted the compound's biological activity. For instance, introducing different substituents on the piperidine nitrogen enhanced its binding affinity to target kinases, thus increasing its efficacy as an anticancer agent.

Q & A

Q. What are the key steps in synthesizing N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine, and how is stereochemical integrity maintained?

The synthesis involves multi-step protocols, including:

- Cyclohexane-amine precursor preparation : Reduction of dibenzyl-protected intermediates (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) to yield stereochemically defined amines (m/z 198 [M + H]+ confirmed via MS) .

- Spirocyclization : Reaction of the amine with a 7-deazapurine derivative under controlled conditions (e.g., DMSO as solvent, 35–90°C) to form the spirocyclic core. Stereochemical control is achieved using chiral starting materials and verified via ¹H NMR (e.g., δ 1.2–4.5 ppm for piperidinyl protons) .

- Cyanoacetylation : Introduction of the cyanoacetyl group using cyanoacetic acid derivatives, optimized for regioselectivity.

Q. How is the compound characterized for purity and structural confirmation?

- Mass Spectrometry (MS) : ESI+ confirms molecular weight (e.g., m/z 452 [M + H]+ for intermediates) .

- ¹H/¹³C NMR : Assignments of aromatic (δ 7–8 ppm) and aliphatic protons (δ 1–4 ppm) validate regiochemistry and stereochemistry .

- Chromatography : Reverse-phase HPLC (e.g., Chromolith columns) detects impurities <0.5% .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

- Dynamic effects : Rotameric states of the piperidinyl group may cause splitting. Variable-temperature NMR (e.g., 25–60°C) can average signals .

- Impurity profiling : Co-eluting isomers (e.g., 3S,4S vs. 3R,4R) require chiral HPLC (e.g., Chiralpak AD-H column) for separation .

- DFT calculations : Compare experimental and computed chemical shifts to identify misassignments .

Q. What strategies optimize the cyanoacetylation step to avoid byproducts like N-alkylation or over-acylation?

- Reagent selection : Use cyanoacetic acid with EDCI/HOBt for selective amidation over alkylation .

- Solvent control : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the carbonyl carbon .

- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions; reaction progress monitored via TLC .

Q. How does the compound’s stereochemistry impact its biological activity, and what assays validate this?

Q. What analytical methods detect and quantify nitrosamine impurities (e.g., N-methyl-N-(3R,4R)-4-methyl-1-nitrosopiperidin-3-yl-...) in batches?

Q. How can synthetic routes be adapted to generate 7-deazapurine analogs for SAR studies?

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at the 5-position (e.g., 4-trifluoromethylphenyl for enhanced lipophilicity) .

- Protecting group strategies : Boc-protection of the piperidine nitrogen prevents undesired side reactions during functionalization .

Methodological Resources

| Technique | Application | Key Evidence |

|---|---|---|

| Chiral HPLC | Isomer separation | |

| HRMS | Molecular formula confirmation | |

| Variable-Temp NMR | Dynamic effect analysis | |

| LC-MS/MS | Nitrosamine detection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.